(5-Amino-1H-pyrazol-4-YL)(pyridin-2-YL)methanone
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Overview
Description
(5-Amino-1H-pyrazol-4-YL)(pyridin-2-YL)methanone: is a heterocyclic compound with the molecular formula C9H8N4O and a molecular weight of 188.19 g/mol This compound features a pyrazole ring substituted with an amino group at the 5-position and a pyridine ring at the 2-position of the methanone group
Mechanism of Action
Target of Action
It’s known that 5-amino-pyrazoles, a class to which this compound belongs, are versatile synthetic building blocks in the synthesis of remarkable organic molecules, particularly diverse heterocyclic scaffolds . These compounds have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .
Mode of Action
5-amino-pyrazoles are known to interact with various targets to form diverse heterocyclic or fused heterocyclic scaffolds . This interaction often involves conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Biochemical Pathways
It’s known that 5-amino-pyrazoles can influence a wide range of biochemical pathways due to their role in the synthesis of diverse heterocyclic compounds .
Result of Action
It’s known that 5-amino-pyrazoles, in general, have diverse applications, especially in the field of pharmaceutics and medicinal chemistry . They are used as building blocks in the synthesis of various organic molecules, which can have a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-1H-pyrazol-4-YL)(pyridin-2-YL)methanone typically involves the condensation of appropriate pyrazole and pyridine derivatives. One common method involves the reaction of 5-amino-1H-pyrazole with 2-pyridinecarboxaldehyde under acidic or basic conditions to form the desired methanone derivative. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts like hydrochloric acid or basic catalysts like sodium hydroxide
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(5-Amino-1H-pyrazol-4-YL)(pyridin-2-YL)methanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Alcohol derivatives of the methanone group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Amino-1H-pyrazol-4-YL)(pyridin-2-YL)methanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of novel materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
- (5-Amino-1H-pyrazol-4-YL)(pyridin-4-YL)methanone
- (4-Chlorophenyl)(pyridin-2-YL)methanone
- (5-Amino-1-(4-Chlorophenyl)-1H-pyrazol-4-YL)(2-Chlorophenyl)methanone
Uniqueness
(5-Amino-1H-pyrazol-4-YL)(pyridin-2-YL)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyrazole and pyridine rings allows for versatile reactivity and potential interactions with various biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(5-amino-1H-pyrazol-4-yl)-pyridin-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c10-9-6(5-12-13-9)8(14)7-3-1-2-4-11-7/h1-5H,(H3,10,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXNAJDPHAGQPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=C(NN=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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